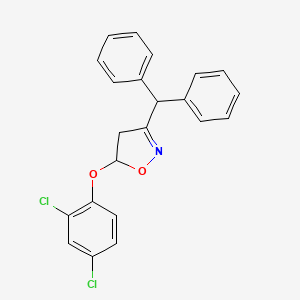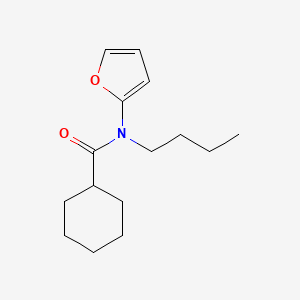
rel-1-((R)-4-Ethyl-4,5-dihydrooxazol-2-yl)-2-((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rel-1-(®-4-Ethyl-4,5-dihydrooxazol-2-yl)-2-((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene: is a complex organic compound characterized by the presence of two oxazoline rings attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rel-1-(®-4-Ethyl-4,5-dihydrooxazol-2-yl)-2-((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene typically involves the formation of oxazoline rings followed by their attachment to a benzene ring. The process may include the following steps:
Formation of Oxazoline Rings: This can be achieved through the cyclization of amino alcohols with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment to Benzene Ring: The oxazoline rings are then attached to the benzene ring through a series of substitution reactions, often involving halogenated benzene derivatives and suitable catalysts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups attached to the oxazoline rings.
Reduction: Reduction reactions may target the oxazoline rings, converting them into more saturated structures.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenated benzene derivatives and catalysts like palladium on carbon (Pd/C) are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it may be used as a ligand in the study of enzyme-substrate interactions or as a probe in molecular imaging.
Industry: In the industrial sector, the compound may be utilized in the production of polymers, coatings, and other advanced materials.
作用機序
The mechanism by which rel-1-(®-4-Ethyl-4,5-dihydrooxazol-2-yl)-2-((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene exerts its effects involves its interaction with specific molecular targets. The oxazoline rings may participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The benzene ring provides a stable framework that supports these interactions.
類似化合物との比較
- rel-1-ethyl-4-((4-((1s,4r)-4-pentylcyclohexyl)phenyl)ethynyl)benzene
- rel-1-ethyl-4-((4-((1s,4r)-4-pentylcyclohexyl)phenyl)ethynyl)benzene
Uniqueness: The unique combination of oxazoline rings and a benzene ring in rel-1-(®-4-Ethyl-4,5-dihydrooxazol-2-yl)-2-((S)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene sets it apart from other similar compounds. This structure imparts specific chemical properties and reactivity that are valuable in various applications.
特性
分子式 |
C16H20N2O2 |
|---|---|
分子量 |
272.34 g/mol |
IUPAC名 |
(4S)-4-ethyl-2-[2-[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H20N2O2/c1-3-11-9-19-15(17-11)13-7-5-6-8-14(13)16-18-12(4-2)10-20-16/h5-8,11-12H,3-4,9-10H2,1-2H3/t11-,12+ |
InChIキー |
GODQBABDTNAFFN-TXEJJXNPSA-N |
異性体SMILES |
CC[C@H]1COC(=N1)C2=CC=CC=C2C3=N[C@@H](CO3)CC |
正規SMILES |
CCC1COC(=N1)C2=CC=CC=C2C3=NC(CO3)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


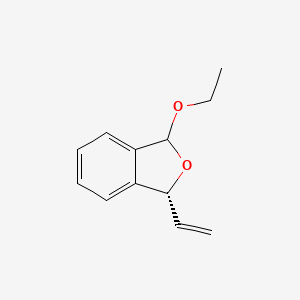
![(2'-Bromo-6-chloro-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12894749.png)
![2-{[2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl]amino}ethan-1-ol](/img/structure/B12894756.png)
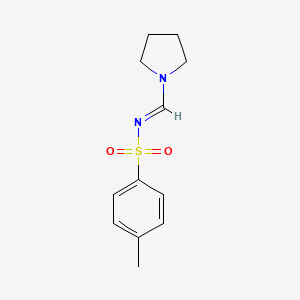

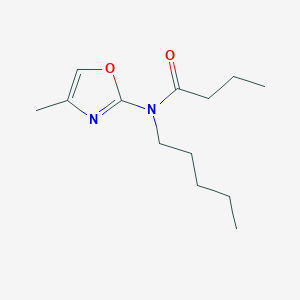
![2'-Deoxy-N-[(4-methylphenyl)carbamoyl]adenosine](/img/structure/B12894773.png)

![3-(3-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894786.png)


![2'-O-[tert-Butyl(dimethyl)silyl]-3'-deoxyadenosine](/img/structure/B12894803.png)
